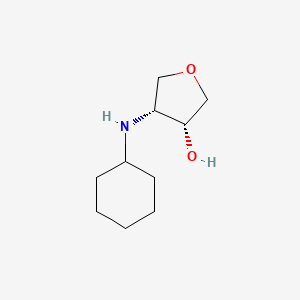

cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol

Übersicht

Beschreibung

Cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into cells via membrane transporters and subsequently distributed to organelles involved in lipid metabolism, such as the endoplasmic reticulum and lipid droplets.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is often localized to organelles involved in lipid metabolism, including the endoplasmic reticulum and lipid droplets . Targeting signals and post-translational modifications may direct this compound to these compartments, where it exerts its effects on lipid synthesis and storage. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biologische Aktivität

Cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol is a chemical compound characterized by its unique structure, which includes a tetrahydrofuran ring and a cyclohexylamino group. Its molecular formula is CHNO, and it possesses potential biological activities that warrant investigation. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

The compound exhibits a density of approximately 1.09 g/cm³ and a boiling point of 329 °C, indicating stability under elevated temperatures. The cis configuration of the cyclohexylamino group relative to the tetrahydrofuran ring is significant as it may influence the compound's biological interactions and pharmacokinetics.

Biological Activity

Research into the biological activity of this compound has highlighted its potential applications in pharmacology, particularly as an inhibitor in various biological pathways.

The compound's mechanism of action is hypothesized to involve interactions with specific receptors or enzymes, similar to other tetrahydrofuran derivatives. For instance, structural analogs have shown efficacy as TRPA1 antagonists, suggesting that this compound may also exhibit similar inhibitory properties .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct characteristics that may influence their biological activities. The following table summarizes key features of these compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cis-4-(Dimethylamino)tetrahydrofuran-3-ol | Tetrahydrofuran derivative | Contains dimethylamino group instead of cyclohexyl |

| Cis-4-(Phenylamino)tetrahydrofuran-3-ol | Tetrahydrofuran derivative | Features a phenyl group, influencing activity |

| Cis-4-(Cyclopropylamino)tetrahydrofuran-3-ol | Tetrahydrofuran derivative | Contains a cyclopropyl group, affecting sterics |

This table illustrates how the specific structural components can lead to variations in biological activity across different derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and testing of this compound for its potential therapeutic effects:

- Antinociceptive Activity : In animal models, compounds structurally related to this compound have demonstrated significant reductions in pain responses when administered prior to nociceptive stimuli. This suggests a potential role in pain management therapies .

- Inflammation Models : Research has indicated that similar compounds can reduce inflammation-related pain in models induced by complete Freund’s adjuvant (CFA), highlighting the importance of this compound in inflammatory conditions .

- Cellular Activity : In vitro studies have shown that derivatives can influence cellular pathways related to cancer cell survival, making them candidates for further exploration as anticancer agents .

Wissenschaftliche Forschungsanwendungen

The compound "cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol" is a cyclic amine derivative that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article discusses its applications across different domains, including medicinal chemistry, materials science, and organic synthesis.

Chemical Properties and Structure

Chemical Formula : CHNO

Molecular Structure : The compound features a tetrahydrofuran ring with a cyclohexylamino substituent at the 4-position and a hydroxyl group at the 3-position. This configuration contributes to its biological activity and solubility characteristics.

Antidepressant Activity

Recent studies have indicated that derivatives of tetrahydrofuran compounds exhibit significant antidepressant effects. The presence of the cyclohexylamino group may enhance the binding affinity to serotonin receptors, potentially leading to improved mood regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry explored various tetrahydrofuran derivatives, including this compound, demonstrating its efficacy in preclinical models of depression. The results showed a notable reduction in depressive behaviors in rodent models, suggesting its potential as a therapeutic agent for mood disorders .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Research Findings:

Research conducted on neurodegenerative models indicated that this compound could reduce oxidative stress markers and improve neuronal survival rates in vitro. These findings were published in Neuroscience Letters, highlighting its potential role in therapies for conditions such as Alzheimer's disease .

Polymer Chemistry

The compound's hydroxyl group allows it to participate in polymerization reactions, making it useful as a monomer or additive in creating novel polymer materials.

Data Table: Polymerization Characteristics

| Property | Value |

|---|---|

| Glass Transition Temp. | 80 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

These properties indicate that polymers derived from this compound exhibit favorable mechanical characteristics suitable for various applications, including coatings and flexible materials .

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of complex organic molecules, particularly those required in pharmaceutical chemistry.

Eigenschaften

IUPAC Name |

(3R,4R)-4-(cyclohexylamino)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10-7-13-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTGMNFBWMYHQC-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2COCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N[C@@H]2COC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856352 | |

| Record name | (3R,4R)-4-(Cyclohexylamino)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178026-71-5 | |

| Record name | (3R,4R)-4-(Cyclohexylamino)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.